LGK974

Catalog No.
S548508
CAS No.
1243244-14-5
M.F
C23H20N6O
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LGK974

CAS Number

1243244-14-5

Product Name

LGK974

IUPAC Name

2-[5-methyl-6-(2-methyl-4-pyridinyl)-3-pyridinyl]-N-(5-pyrazin-2-yl-2-pyridinyl)acetamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30)

InChI Key

XXYGTCZJJLTAGH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LGK974; LGK-974; LGK 974; WNT974; WNT 974; WNT-974

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4

The exact mass of the compound 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide is 396.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LGK974 (CAS: 1243244-14-5) is an orally bioavailable, small-molecule inhibitor of the endoplasmic reticulum O-acyltransferase Porcupine (PORCN), utilized to block Wnt ligand palmitoylation and secretion. For procurement and material selection, LGK974 serves as the primary clinical-stage benchmark for Wnt pathway suppression, offering sub-nanomolar cellular potency (IC50 = 0.4 nM) [1]. Unlike first-generation Wnt inhibitors that are restricted to in vitro use due to poor pharmacokinetics, LGK974 is explicitly engineered for in vivo processability. It provides buyers with established, highly reproducible formulation protocols (e.g., 0.5% methylcellulose/0.5% Tween 80) and predictable systemic exposure, making it a standardized baseline for translating basic organoid research into mammalian in vivo models [1].

Substituting LGK974 with legacy PORCN inhibitors, such as IWP-2, introduces severe bottlenecks in translational workflows. While IWP-2 is functional for basic in vitro assays, it exhibits a significantly lower potency (IC50 ~27 nM) and lacks the aqueous solubility required for systemic in vivo dosing [2]. Attempting to formulate IWP-2 for animal models often requires complex, non-standard delivery vehicles that introduce experimental variability. Conversely, procuring LGK974 provides a molecule with a wide therapeutic window and validated oral bioavailability, directly eliminating the need for extensive formulation troubleshooting and ensuring cross-study comparability with established clinical benchmarks [1].

Sub-Nanomolar PORCN Inhibition vs. Legacy IWP-2

LGK974 demonstrates a profound quantitative advantage in target affinity over the first-generation inhibitor IWP-2. In standard Wnt co-culture reporter assays, LGK974 achieves an IC50 of 0.4 nM, whereas IWP-2 requires approximately 27 nM to achieve comparable inhibition [1], [2]. This nearly 67-fold increase in cellular potency allows researchers to utilize significantly lower molar concentrations. Consequently, LGK974 minimizes the risk of off-target effects and solvent-induced toxicity in sensitive assays, a critical factor when maintaining delicate stem cell or organoid cultures.

Evidence DimensionCellular Wnt Inhibition (IC50)
Target Compound Data0.4 nM (LGK974)
Comparator Or Baseline27 nM (IWP-2)
Quantified Difference~67-fold higher potency for LGK974
ConditionsWnt co-culture reporter assay

The sub-nanomolar potency allows for minimal dosing concentrations, preserving cell viability and reducing off-target artifacts in precision organoid cultures.

In Vivo Bioavailability and Standardized Formulation Protocols

A primary procurement driver for LGK974 is its established in vivo processability compared to strictly in vitro tools like IWP-2. LGK974 is highly orally bioavailable and well-tolerated at efficacious doses of 3 mg/kg/day[1]. It benefits from standardized formulation protocols—such as suspension in 0.5% methylcellulose with 0.5% Tween 80, or complexation with cyclodextrins (e.g., βSBECD)—which significantly enhance its blood concentration and stability [2]. This eliminates the severe formulation barriers associated with older, highly hydrophobic Wnt inhibitors.

Evidence DimensionIn Vivo Dosing Formulation
Target Compound DataOrally bioavailable at 3 mg/kg/day (standardized in 0.5% MC/0.5% Tween 80 or cyclodextrin)
Comparator Or BaselineIWP-2 (Poor in vivo bioavailability, restricted to in vitro media)
Quantified DifferenceTransition from in vitro-only utility to fully validated oral in vivo efficacy
ConditionsMammalian systemic dosing models

Buyers conducting animal studies can bypass weeks of formulation troubleshooting by utilizing LGK974's established dosing vehicles and proven pharmacokinetic parameters.

Clinical Benchmark Reproducibility and Tissue Tolerability

Compared to other emerging PORCN inhibitors, LGK974 offers the distinct procurement advantage of being a first-in-class clinical benchmark. In MMTV-WNT1 breast carcinoma models, LGK974 consistently induces tumor regression at 3 mg/kg without affecting body weight or causing severe intestinal toxicity, a common dose-limiting factor for generic Wnt pathway inhibitors [1]. The unparalleled depth of published toxicological and pharmacokinetic data for LGK974 provides a highly reliable baseline for reproducibility, reducing the validation burden for researchers.

Evidence DimensionIn Vivo Efficacy and Toxicity Profiling
Target Compound DataTumor regression at 3 mg/kg with documented tolerability in Wnt-dependent tissues
Comparator Or BaselineUnoptimized or emerging PORCN inhibitors (Lacking extensive clinical/toxicological benchmarking)
Quantified DifferenceUnmatched depth of validated in vivo safety and efficacy data
ConditionsRodent tumor models (MMTV-WNT1, HN30)

Procuring a clinically validated benchmark ensures that experimental results can be directly contextualized against the highest standard of translational Wnt research.

In Vivo Oncology and Xenograft Dosing

Due to its optimized oral bioavailability and established 0.5% MC/0.5% Tween 80 formulation, LGK974 is a highly validated selection for systemic dosing in murine models of Wnt-driven cancers, such as RNF43-mutant pancreatic tumors or MMTV-WNT1 breast carcinomas [1]. It provides a reliable, non-toxic suppression of Wnt signaling that legacy inhibitors cannot achieve in vivo.

Complex Organoid and Stem Cell Culture Media

The sub-nanomolar potency (IC50 = 0.4 nM) of LGK974 allows it to effectively suppress endogenous Wnt secretion at extremely low concentrations [1]. This makes it a highly effective procurement selection for maintaining precise niche conditions in complex 3D organoid cultures, where minimizing solvent volumes and off-target toxicity is critical for reproducibility.

Positive Control in High-Throughput Screening

As a first-in-class clinical PORCN inhibitor with extensively documented pharmacokinetic and toxicological profiles, LGK974 serves as the definitive reference standard[1]. Industrial and academic buyers utilize it to benchmark the efficacy, safety, and formulation compatibility (such as cyclodextrin inclusion complexes) of novel Wnt pathway modulators [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

396.16985928 Da

Monoisotopic Mass

396.16985928 Da

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U27F40013Q

Wikipedia

LGK974

Dates

Last modified: 08-15-2023
1: Liu J, Pan S, Hsieh MH, Ng N, Sun F, Wang T, Kasibhatla S, Schuller AG, Li AG, Cheng D, Li J, Tompkins C, Pferdekamper A, Steffy A, Cheng J, Kowal C, Phung V, Guo G, Wang Y, Graham MP, Flynn S, Brenner JC, Li C, Villarroel MC, Schultz PG, Wu X, McNamara P, Sellers WR, Petruzzelli L, Boral AL, Seidel HM, McLaughlin ME, Che J, Carey TE, Vanasse G, Harris JL. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proc Natl Acad Sci U S A. 2013 Dec 10;110(50):20224-9. doi: 10.1073/pnas.1314239110. Epub 2013 Nov 25. PubMed PMID: 24277854; PubMed Central PMCID: PMC3864356.
2: Jiang X, Hao HX, Growney JD, Woolfenden S, Bottiglio C, Ng N, Lu B, Hsieh MH, Bagdasarian L, Meyer R, Smith TR, Avello M, Charlat O, Xie Y, Porter JA, Pan S, Liu J, McLaughlin ME, Cong F. Inactivating mutations of RNF43 confer Wnt dependency in pancreatic ductal adenocarcinoma. Proc Natl Acad Sci U S A. 2013 Jul 30;110(31):12649-54. doi: 10.1073/pnas.1307218110. Epub 2013 Jul 11. PubMed PMID: 23847203; PubMed Central PMCID: PMC3732970.

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